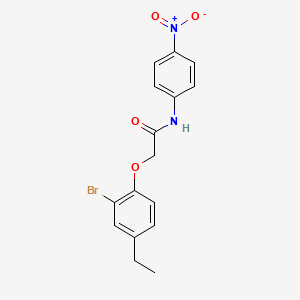![molecular formula C24H26N2O4S B4069474 N-(2-phenylethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4069474.png)
N-(2-phenylethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
描述
N-(2-phenylethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives It is characterized by the presence of a phenylethyl group, a phenoxyacetamide moiety, and a phenylethylsulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Phenylethylsulfamoyl Intermediate: This step involves the reaction of phenylethylamine with a sulfonyl chloride derivative under basic conditions to form the phenylethylsulfamoyl intermediate.
Synthesis of the Phenoxyacetamide Intermediate: This step involves the reaction of 4-hydroxyacetophenone with chloroacetic acid in the presence of a base to form the phenoxyacetamide intermediate.
Coupling Reaction: The final step involves the coupling of the phenylethylsulfamoyl intermediate with the phenoxyacetamide intermediate under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-phenylethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学研究应用
N-(2-phenylethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Investigation of its biological activity, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Potential use as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(2-phenylethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to various biological effects, depending on the specific target.
相似化合物的比较
Similar Compounds
N-(2-phenylethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
- Structural Features : The presence of both phenylethyl and phenoxyacetamide groups makes it unique compared to other sulfonamide derivatives.
- Biological Activity : Its specific structure may confer unique biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-(2-phenylethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-19(21-10-6-3-7-11-21)26-31(28,29)23-14-12-22(13-15-23)30-18-24(27)25-17-16-20-8-4-2-5-9-20/h2-15,19,26H,16-18H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJRGSWCMCDAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4069397.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide](/img/structure/B4069405.png)
![3-benzyl-7-methyl-2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069412.png)
![N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4069419.png)
![ethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4069426.png)
![2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4069432.png)
![N-(4-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4069434.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069446.png)
![N-[4-(acetylamino)phenyl]-2-(benzylthio)propanamide](/img/structure/B4069449.png)
![1-{[1-(2,5-difluorophenyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B4069457.png)
methanone](/img/structure/B4069467.png)
![2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4069489.png)
![methyl 4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4069505.png)
